An In-Depth Technical Guide to 3-(1-Methoxyethenyl)cyclohexa-1,4-diene: A Bifunctional Synthon for Complex Molecule Synthesis
An In-Depth Technical Guide to 3-(1-Methoxyethenyl)cyclohexa-1,4-diene: A Bifunctional Synthon for Complex Molecule Synthesis
Executive Summary
In the landscape of modern synthetic chemistry, the development of versatile, multi-functional building blocks is paramount for the efficient construction of complex molecular architectures. 3-(1-Methoxyethenyl)cyclohexa-1,4-diene emerges as a molecule of significant academic and practical interest, strategically embedding two highly valuable and reactive functional groups: a non-conjugated cyclohexadiene ring and an electron-rich vinyl ether.[1] This guide provides a comprehensive technical overview of its structure, proposed synthesis, unique reactivity, and potential applications. We will explore its utility as a precursor for pericyclic reactions, particularly the Diels-Alder cycloaddition, and discuss the mechanistic considerations that drug development professionals and research scientists must evaluate for its effective implementation in synthetic campaigns.[1]
Molecular Profile and Physicochemical Properties
Chemical Structure and Identification
3-(1-Methoxyethenyl)cyclohexa-1,4-diene is characterized by a six-membered cyclohexa-1,4-diene core substituted at the 3-position with a 1-methoxyethenyl group. This unique arrangement results in a bifunctional molecule with distinct reactive centers.[1]
| Identifier | Value |
| IUPAC Name | 3-(1-methoxyethenyl)cyclohexa-1,4-diene[1] |
| CAS Number | 827615-93-0[1] |
| Molecular Formula | C₉H₁₂O[1] |
| Molecular Weight | 136.19 g/mol [1] |
| Canonical SMILES | COC(=C)C1C=CCC=C1[1] |
| InChI Key | RTLZRRPGQNXNIJ-UHFFFAOYSA-N[1] |
Predicted Physicochemical Properties
While experimental data for this specific compound is not widely published, its properties can be inferred from its constituent moieties. The parent compound, 1,4-cyclohexadiene, is a colorless, flammable liquid.[2] It is anticipated that 3-(1-Methoxyethenyl)cyclohexa-1,4-diene is also a liquid at room temperature, soluble in common organic solvents.
Predicted Spectroscopic Signature
A definitive spectroscopic analysis is crucial for characterization during synthesis and subsequent reactions. Based on its structure, the following spectral features are predicted:
-
¹H NMR: The spectrum would be complex but informative. Key signals would include:
-
Multiple peaks in the vinylic region (~5.5-6.0 ppm) corresponding to the four protons on the diene ring.
-
A singlet for the methoxy group (-OCH₃) protons around 3.5-4.0 ppm.
-
Signals for the exocyclic vinyl protons.
-
Signals for the aliphatic protons of the cyclohexadiene ring.
-
-
¹³C NMR: Expected signals would include:
-
Four distinct signals for the sp² hybridized carbons of the cyclohexadiene ring.[3]
-
Two signals for the sp² carbons of the 1-methoxyethenyl group.
-
A signal for the methoxy carbon.
-
Signals for the sp³ hybridized carbons of the ring.
-
-
IR Spectroscopy: Characteristic absorption bands would include C=C stretching for the alkene groups, C-O stretching for the ether linkage, and C-H stretching for both sp² and sp³ hybridized carbons.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 136.19.
Synthetic Strategy: A Proposed Route via Birch Reduction
The most logical and historically significant method for preparing 1,4-cyclohexadiene scaffolds is the Birch reduction of aromatic compounds.[1][2][4] This powerful reaction allows for the partial reduction of an aromatic ring to a 1,4-diene, a transformation that is otherwise difficult to achieve.[4]
Rationale: Why Birch Reduction is the Method of Choice
The Birch reduction utilizes an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source (an alcohol) to deliver electrons to the aromatic ring.[4][5] For a methoxy-substituted arene like anisole, the reaction proceeds with known regioselectivity, yielding a dihydroanisole derivative.[4][6] This provides a direct and efficient entry point to the core structure of the target molecule.[1] The mechanism involves the formation of a radical anion, which is protonated, reduced further to a carbanion, and then protonated a final time to yield the non-conjugated diene.[4]
Proposed Synthetic Workflow
A plausible multi-step synthesis would involve the formation of the cyclohexadiene ring first, followed by the introduction of the 1-methoxyethenyl side chain.
Caption: Proposed synthetic pathway to the target molecule.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 3-(1-Methoxyethenyl)cyclohexa-1,4-diene. This protocol is a proposed methodology based on established chemical principles.
Step 1: Birch Reduction of 3-Bromoanisole
-
System Setup: A three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., Argon).
-
Ammonia Condensation: Anhydrous liquid ammonia (~250 mL) is condensed into the flask at -78 °C.
-
Reactant Addition: A solution of 3-bromoanisole (1 equivalent) and tert-butanol (1.1 equivalents) in anhydrous THF is added to the stirred ammonia.
-
Reduction: Small pieces of lithium wire (2.5 equivalents) are added portion-wise until a persistent deep blue color is maintained for 2-3 hours. The persistence of the blue color indicates the presence of solvated electrons and the progression of the reduction.[6]
-
Quenching: The reaction is carefully quenched by the slow addition of isoprene until the blue color disappears, followed by the addition of ammonium chloride.
-
Work-up: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-bromo-1-methoxycyclohexa-1,4-diene.
Step 2: Introduction of the Vinyl Group (Example via Stille Coupling)
-
Reaction Setup: To a solution of the crude product from Step 1 in anhydrous toluene are added tributyl(vinyl)tin (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Coupling Reaction: The mixture is degassed and heated under an inert atmosphere until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Upon cooling, the reaction mixture is filtered, and the solvent is removed. The crude product, 3-vinyl-1-methoxycyclohexa-1,4-diene, is purified by flash column chromatography.
Step 3: Conversion to the Target Molecule
Further established synthetic steps would be required to convert the vinyl group to the 1-methoxyethenyl group, for instance, via dihydroxylation, protection/methylation, and elimination.
Chemical Reactivity and Mechanistic Insights
The synthetic value of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene stems from the distinct yet cooperative reactivity of its two functional moieties.[1]
Isomerization to the Conjugated 1,3-Diene System
The synthesized 1,4-diene is non-conjugated. For it to participate as the 4π-electron component in a Diels-Alder reaction, it must first isomerize to the thermodynamically more stable conjugated 1,3-diene system.[1] This isomerization can often be achieved under thermal or catalytic (acid or base) conditions.[7]
Application in Pericyclic Reactions: The Diels-Alder Cycloaddition
The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings.[8] The conjugated 1,3-diene isomer of the title compound is an electron-rich diene due to the influence of the alkoxy substituent, making it a highly reactive partner for electron-poor dienophiles (alkenes or alkynes with electron-withdrawing groups).[1][9][10]
Caption: General experimental workflow for a Diels-Alder reaction.
-
Reactant Preparation: In a sealed tube or round-bottom flask, the isomerized 3-(1-Methoxyethenyl)cyclohexa-1,3-diene (1 equivalent) is dissolved in a suitable solvent (e.g., toluene, xylene).
-
Dienophile Addition: An electron-deficient dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) (1.1 equivalents) is added.
-
Reaction: The mixture is heated to a temperature between 80-150 °C. The reaction is monitored by TLC or GC-MS for the disappearance of the starting materials.
-
Isolation: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The resulting crude bicyclic product (the cycloadduct) is purified by flash column chromatography or recrystallization.
The substituents on both the diene and dienophile will govern the regioselectivity (the orientation of addition) and stereoselectivity (the 3D arrangement, e.g., endo/exo) of the cycloaddition. The electron-donating nature of the substituents on the diene component is expected to direct the regiochemical outcome in a predictable manner, a key consideration for synthetic planning.[1]
Electrophilic Additions to the Vinyl Ether Moiety
The vinyl ether's double bond is exceptionally electron-rich due to electron donation from the oxygen atom's lone pairs.[1] This makes it highly susceptible to electrophilic addition reactions. This reactivity can be exploited independently of the diene system, allowing for selective functionalization.
Aromatization Pathways
The cyclohexadiene ring has an inherent thermodynamic driving force to aromatize into a stable benzene ring system.[1][2] This transformation can be achieved via various oxidative methods. For the title compound, aromatization would result in the formation of a substituted 1-methoxy-3-vinylbenzene derivative, providing another pathway to synthetically useful aromatic compounds.[1]
Potential Applications in Drug Development and Organic Synthesis
While this specific molecule is not extensively documented in applied literature, its structure suggests significant potential:
-
Scaffold for Natural Products: The bicyclic structures formed from its Diels-Alder reactions are common cores in a wide range of natural products and bioactive molecules.[1]
-
Access to Polysubstituted Arenes: Through aromatization of its cycloadducts, it provides a route to complex, specifically substituted aromatic compounds that are prevalent in pharmaceuticals.
-
Cascade Reaction Design: The close proximity of the diene and the vinyl ether allows for the design of elegant cascade reactions, where multiple bonds are formed in a single, efficient operation, a key principle of green chemistry.[1]
Safety and Handling
No specific safety data sheet (SDS) exists for 3-(1-Methoxyethenyl)cyclohexa-1,4-diene. However, based on analogous compounds like 1,3-cyclohexadiene, it should be handled with care.
-
Hazards: Assumed to be a flammable liquid and vapor.[11] May cause skin, eye, and respiratory irritation.[11][12]
-
Precautions:
Conclusion
3-(1-Methoxyethenyl)cyclohexa-1,4-diene represents a promising, albeit under-explored, synthetic building block. Its bifunctional nature, combining the versatile reactivity of a cyclohexadiene core with an electron-rich vinyl ether, opens avenues for constructing complex molecular frameworks through controlled isomerization, cycloaddition, and electrophilic addition pathways. For researchers in drug development and organic synthesis, this molecule offers a powerful tool for accessing novel scaffolds and building molecular complexity with high efficiency and strategic control.
References
- Rzepa, H. The mechanism of the Birch reduction. Part 1: reduction of anisole. Henry Rzepa's Blog. 2012-12-01. [Link]
- NROChemistry. Birch Reduction: Mechanism & Examples. [Link]
- Pearson. Propose mechanisms for the Birch reduction of anisole. Show why t... [Link]
- Chemistry Stack Exchange. Birch reduction of anisole. 2018-02-18. [Link]
- Organic Chemistry Tutor. Birch Reduction. [Link]
- SAFETY DATA SHEET. [Link]
- Safety data sheet. 2022-03-08. [Link]
- Wikipedia. Cyclohexa-1,4-diene. [Link]
- ChemSynthesis. methyl 3-methoxy-1,4-cyclohexadiene-1-carboxylate. 2025-05-20. [Link]
- Organic Syntheses Procedure. preparation and diels–alder reaction of a highly nucleophilic diene. [Link]
- Repository of UOI "Olympias". Diels–Alder Reactions of Substituted Cyclohexa-2,4-dienones with Alkenes and Alkynes. [Link]
- PubChem. 3-Methylidenecyclohexa-1,4-diene. [Link]
- The Good Scents Company. 1,4-cyclohexadiene. [Link]
- PubChem. 3-Ethenylcyclohexa-1,4-diene. [Link]
- Organic Syntheses Procedure. 2-Cyclohexen-1-one, 4-(hydroxymethyl). [Link]
- Sciforum. Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. [Link]
- PubMed. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. 2011-09-01. [Link]
- Organic Chemistry Portal. 1,4-Cyclohexadiene synthesis. [Link]
- Chemistry Stack Exchange. Comparing reactivity of 3-bromocyclohexa-1,4-diene and 5-bromocyclohexa-1,3-diene towards SN1 reaction. 2022-05-29. [Link]
- Khan Academy. Diels-Alder reaction. [Link]
- NIST WebBook. 1,4-Cyclohexadiene. [Link]
- LibreTexts Chemistry. Electrophilic Attack on Conjugated Dienes-Kinetic and Thermodynamic Control. 2023-01-22. [Link]/14%3A_Conjugated_Pi_Systems_and_Pericyclic_Reactions/14.04%3A_Electrophilic_Attack_on_Conjugated_Dienes-Kinetic_and_Thermodynamic_Control)
- ACS Publications. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. 2024-06-21. [Link]
- Master Organic Chemistry. Reactions of Dienes: 1,2 and 1,4 Addition. 2017-03-22. [Link]
- YouTube. Reactivity of Dienes and Dienophiles in Diels-Alder reaction. 2019-11-14. [Link]
- PMC. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. 2021-03-22. [Link]
- ResearchGate. NMR Spectra Analysis of Poly (1,3-cyclohexadiene). 2025-08-05. [Link]
- NIST WebBook. 1-Methoxy-1,4-cyclohexadiene. [Link]
Sources
- 1. 3-(1-Methoxyethenyl)cyclohexa-1,4-diene | 827615-93-0 | Benchchem [benchchem.com]
- 2. Cyclohexa-1,4-diene - Wikipedia [en.wikipedia.org]
- 3. Cyclohexa-1,4-diene(628-41-1) 13C NMR spectrum [chemicalbook.com]
- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. The mechanism of the Birch reduction. Part 1: reduction of anisole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diels–Alder Reaction [sigmaaldrich.cn]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Khan Academy [khanacademy.org]
- 11. fishersci.com [fishersci.com]
- 12. leap.epa.ie [leap.epa.ie]
- 13. fishersci.com [fishersci.com]
